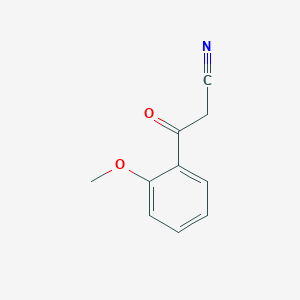

2-Methoxybenzoylacetonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOMMMVJTFRJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407161 | |

| Record name | 2-Methoxybenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35276-83-6 | |

| Record name | 2-Methoxy-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35276-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxybenzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxybenzoylacetonitrile

Claisen Ester Condensation Approaches

The Claisen ester condensation represents a traditional and fundamental method for the formation of β-keto esters and related compounds. In the context of 2-Methoxybenzoylacetonitrile synthesis, this involves the reaction of an appropriate ester with acetonitrile (B52724) in the presence of a strong base.

A primary route for the synthesis of this compound is the Claisen condensation between methyl 2-methoxybenzoate (B1232891) and acetonitrile. chemicalpapers.com This reaction hinges on the deprotonation of acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. The subsequent loss of a methoxide (B1231860) leaving group leads to the formation of the desired β-ketonitrile.

Initial attempts using conventional bases like sodium ethoxide or sodium methoxide proved to be inefficient. rsc.org These conditions resulted in the rapid formation of a gelatinous mixture and yielded only a small amount (9%) of this compound after prolonged heating. rsc.org The majority of the starting ester remained unreacted, highlighting the need for more potent base systems to drive the condensation to completion. rsc.org

The choice of base is critical to the success of the Claisen condensation of methyl 2-methoxybenzoate and acetonitrile. Stronger bases have been shown to significantly improve the reaction yield. organic-chemistry.org The use of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343) provided a notable increase in yield compared to sodium alkoxides. rsc.org For instance, employing NaH in THF at reflux for 1.5 hours gave a 15% yield, which could be further improved to 35% under microwave irradiation at 150°C. rsc.org A similar yield of 34% was obtained when the reaction was conducted in toluene at 90°C for 16 hours. rsc.org

A more effective base system involves the use of freshly prepared lithium diisopropylamide (LDA). When the reaction was carried out with LDA in THF at -50°C, a substantial yield of 70% of the Claisen condensation product was achieved. rsc.org This demonstrates the superior reactivity of LDA in promoting this transformation under specific temperature conditions.

Table 1: Effect of Base and Solvent on Claisen Condensation Yield

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| NaOEt | MeCN | Reflux | 24 | 9 |

| NaOMe | MeCN | Reflux | 24 | 9 |

| NaH | THF | Reflux | 1.5 | 15 |

| NaH | THF | 150 (MW) | 1 | 35 |

| NaH | Toluene | 90 | 16 | 34 |

| LDA | THF | -78 | 1 | Low |

| LDA | THF | -50 | 1 | 70 |

| Data sourced from Organic & Biomolecular Chemistry. rsc.org |

Palladium-Catalyzed Heck Coupling Strategies for Precursor Synthesis

An alternative and more modern approach to this compound involves a palladium-catalyzed Heck coupling reaction to construct a key precursor, followed by hydrolysis. rsc.org The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds, typically between an unsaturated halide and an alkene. nih.govorganic-chemistry.org

The α-aryl enol ether formed in the Heck coupling step must be hydrolyzed to yield the final this compound product. rsc.org Enol ethers are known to be susceptible to hydrolysis under acidic conditions. alfa-chemistry.com However, the hydrolysis of the specific enol ether intermediate in this synthesis proved to be challenging, requiring forceful conditions. rsc.org Simple treatment with acid at room temperature was insufficient to induce hydrolysis. rsc.org High-temperature conditions were necessary to convert the enol ether to the desired β-ketonitrile. rsc.org

Homologation and Derivatization Strategies

The synthesis of this compound can be conceptualized through homologation, where a simpler molecule is extended by a specific unit, in this case, a cyanomethyl group (-CH₂CN). A primary route involves the Claisen condensation reaction between an ester, such as methyl 2-methoxybenzoate, and acetonitrile. This reaction is typically mediated by a strong base, like sodium amide or sodium ethoxide, which deprotonates acetonitrile to form a nucleophilic cyanomethyl anion. This anion then attacks the carbonyl carbon of the ester, leading to the formation of the β-ketonitrile after an acidic workup.

Derivatization strategies can also lead to the target compound. For instance, a molecule like 2-methoxy-ω-bromoacetophenone could be reacted with a cyanide source, such as sodium or potassium cyanide, in a nucleophilic substitution reaction to yield this compound.

Advanced Synthetic Approaches

Modern synthetic chemistry offers several advanced techniques that improve efficiency, reduce reaction times, and align with the principles of green chemistry. These include microwave-assisted synthesis, mechanochemistry, and the use of specialized catalysts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. oatext.com This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. oatext.combeilstein-journals.org

The synthesis of key intermediates for complex molecules can be significantly expedited using microwave irradiation. nih.gov For instance, the formation of formamidine (B1211174) intermediates, which can be precursors in heterocyclic synthesis, was achieved in just 10 minutes under microwave conditions, a substantial reduction from conventional heating methods. nih.gov In the context of this compound synthesis, the preparation of the starting material, methyl 2-methoxybenzoate, from 2-methoxybenzoic acid and methanol (B129727) could be accelerated. Similarly, if the synthesis proceeds via a Knoevenagel condensation, microwave irradiation can drastically reduce the reaction time for the condensation of 2-methoxybenzaldehyde (B41997) with cyanoacetic acid derivatives. scispace.com Studies have shown that hydrolysis reactions that take hours under conventional heating can be completed in minutes using microwaves. scispace.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Reaction Times for Intermediate Synthesis

| Reaction Type | Conventional Time | Microwave Time | Reference |

|---|---|---|---|

| Formamidine Synthesis | Several hours | 10 minutes | nih.gov |

| Benzamide Hydrolysis | 1 hour | 7 minutes | scispace.com |

| Benzyl Chloride Hydrolysis | 35 minutes | 3 minutes | scispace.com |

| Phthalimide Intermediate Synthesis | 29 hours | 4 minutes | nih.gov |

One-pot syntheses offer significant advantages by reducing the need for intermediate purification steps, saving time and resources. When combined with microwave irradiation, these processes become highly efficient. beilstein-journals.org For the synthesis of this compound, a one-pot approach could involve the reaction of 2-methoxybenzaldehyde, a cyanide source, and an oxidizing agent in a single vessel under microwave irradiation. Numerous examples exist for the one-pot, microwave-assisted synthesis of various heterocyclic and organic compounds, demonstrating the broad applicability of this technique. nih.govnih.govrsc.org For example, substituted 1,2,3-triazoles have been synthesized in a one-pot, three-component reaction under microwave conditions with high yields and short reaction times. mdpi.com Similarly, the synthesis of 1,5-benzodiazepines has been achieved in a one-step microwave-assisted process in excellent yields. nih.gov This approach is scalable and environmentally friendly, often eliminating the need for chromatographic purification. beilstein-journals.org

Mechanochemistry involves using mechanical force, such as grinding or ball-milling, to induce chemical reactions. beilstein-journals.org This solvent-free approach is a cornerstone of green chemistry, minimizing waste and often enabling reactions that are difficult in solution. beilstein-journals.orgrsc.org The synthesis of this compound could be adapted to a mechanochemical Knoevenagel condensation between 2-methoxybenzaldehyde and a solid-state cyanomethylating agent in a ball mill. Such solvent-free methods have been successfully applied to the synthesis of various organic molecules, including α,β-unsaturated compounds and heterocyclic systems, with high yields. beilstein-journals.orgresearchgate.net For instance, the Wittig reaction has been performed mechanochemically in a one-pot, solvent-free process. beilstein-journals.org Research has also demonstrated the synthesis of 2-thiazolines and S-thiocarbamates in yields above 95% under solvent-free mechanochemical conditions. researchgate.net

Catalysts are crucial for enhancing reaction rates and selectivity in the synthesis of this compound. Various catalytic systems can be employed, depending on the chosen synthetic route.

For a Claisen-type condensation, base catalysts are essential. While traditional methods use stoichiometric amounts of strong bases, modern approaches might employ catalytic amounts of a reusable solid base.

For a Knoevenagel-type condensation, the choice of catalyst is critical.

Acid Catalysis : Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can be used to catalyze the condensation between 2-methoxybenzaldehyde and an active methylene (B1212753) compound like malononitrile (B47326), followed by a subsequent decarboxylation step if cyanoacetic acid is used. beilstein-journals.org

Base Catalysis : Weak organic bases such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) are commonly used. oatext.com

Transition Metal Catalysis : Transition metals can be employed in various ways. For example, copper(I) complexes have been shown to be effective catalysts for one-pot, microwave-assisted cycloaddition reactions to create triazoles, demonstrating their utility in forming C-N bonds efficiently. mdpi.com Rhodium catalysts have been used for C-H bond functionalization under mechanochemical conditions. beilstein-journals.org

Nanocatalysts : Nanoparticle-based catalysts offer high surface area and reactivity. For instance, MoS₂/graphene oxide nanocomposites have been developed as high-performance catalysts for hydrodesulfurization. nih.gov Similarly, binary alloy nanoparticles like RhCu on a TiO₂ support have shown enhanced catalytic activity due to synergistic effects. rsc.org A magnetic nanoparticle-supported sulfonic acid catalyst has been used for the solvent-free synthesis of N-substituted pyrroles under microwave irradiation, a system that could be adapted for condensation reactions. beilstein-journals.org

Table 2: Catalyst Systems for Related Organic Syntheses

| Catalyst Type | Specific Catalyst Example | Application | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH·H₂O) | Synthesis of N-sulfonylpyrroles | beilstein-journals.org |

| Heterogeneous Acid | Fe₃O₄@-γ-Fe₂O₃-SO₃H (magnetic nanoparticle) | Synthesis of N-substituted pyrroles | beilstein-journals.org |

| Transition Metal Complex | Cu(I)-phosphine complexes on carbon support | Synthesis of 1,2,3-triazoles (CuAAC reaction) | mdpi.com |

| Nanocomposite | MoS₂/Graphene Oxide (M-GO) | Hydrodesulfurization | nih.gov |

| Base | Potassium Carbonate (K₂CO₃) | Mechanochemical synthesis of thiazolines | researchgate.net |

Catalyst-Assisted Methodologies

Homogeneous Catalysis Applications

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. celonpharma.com This allows for high catalyst activity and selectivity under often mild reaction conditions. Transition metal complexes are frequently employed as homogeneous catalysts because they can easily change oxidation states, facilitating the donation and acceptance of electrons to speed up reactions. researchgate.net

For the synthesis of β-ketonitriles, ruthenium complexes have been shown to be effective. For example, arene-ruthenium(II) complexes can catalyze the cascade conversion of β-ketonitriles into β-hydroxyamides in water. uniovi.es This process involves the initial hydration of the nitrile to a β-ketoamide, followed by transfer hydrogenation of the ketone. uniovi.es While this demonstrates the catalytic activation of β-ketonitriles, direct synthesis from simpler precursors using homogeneous catalysts is a key research area. One such approach is the ruthenium-catalyzed selective cross-coupling of α,β-unsaturated nitriles with alcohols, which yields β-ketonitriles. researchgate.net

Heterogeneous Catalysis Developments

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst interacting with liquid or gaseous reactants. rsc.org A primary advantage of this approach is the ease of catalyst separation from the reaction mixture, allowing for recovery and reuse, which is both cost-effective and environmentally friendly. solubilityofthings.comnumberanalytics.com The catalytic process occurs on the surface of the catalyst and involves the adsorption of reactants, a chemical reaction on the active sites, and subsequent desorption of the products. rsc.org

For the synthesis of related compounds, heterogeneous catalysts have proven effective. For instance, ceria (CeO₂) nanoparticles have been used as a recyclable heterogeneous catalyst for the one-pot, multi-component reaction of benzoylacetonitrile (B15868) with aldehydes and aminotriazoles in an aqueous medium. rsc.orgrsc.org This demonstrates the potential for solid catalysts to facilitate reactions involving the benzoylacetonitrile scaffold. Other examples include the use of silica-supported cerium ammonium nitrate (B79036) (CAN-SiO₂) and iron(III) chloride on alumina (B75360) (FeCl₃/Al₂O₃) for the synthesis of various nitrogen-containing heterocycles. mdpi.com

Role of Specific Catalysts (e.g., Palladium, Copper)

Palladium: Palladium catalysts are exceptionally versatile in forming carbon-carbon bonds. One-pot, three-component reactions using palladium catalysts have been developed to produce benzoylacetonitrile derivatives from aryl iodides and trimethylsilylacetonitrile. nih.gov A notable method is the palladium-catalyzed carbonylation of aryl iodides using molybdenum hexacarbonyl (Mo(CO)₆) as a solid source of carbon monoxide. sorbonne-universite.frsorbonne-universite.fr This approach avoids the handling of toxic carbon monoxide gas. The proposed mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by CO insertion to form an acyl palladium complex. Subsequent transmetallation with a copper acetonitrile species (formed from trimethylsilylacetonitrile and a copper salt activator) and reductive elimination yields the final benzoylacetonitrile product. sorbonne-universite.fr

Copper: Copper catalysts are abundant, inexpensive, and effective for various organic transformations. nih.gov They have been successfully used in the aerobic oxidative coupling of aromatic alcohols and acetonitrile to yield β-ketonitriles. nih.govacs.org This method uses readily available cupric chloride (CuCl₂) as the catalyst and molecular oxygen as the oxidant under mild conditions, representing a green approach to C-C bond formation. acs.org Copper catalysts, such as copper(I) nanoparticles immobilized on graphene oxide, have also been employed for the synthesis of various N-heterocycles, showcasing their ability to activate substrates for cyclization reactions. mdpi.com

Principles of Green Chemistry in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. echemi.com Key principles include maximizing atom economy, reducing solvent usage, and implementing waste reduction strategies. echemi.comjocpr.com

Atom Economy Maximization

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.com The formula is:

Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100% skpharmteco.comgreenchemistry-toolkit.org

Reactions with high atom economy are inherently more sustainable as they generate less waste. savemyexams.com Addition reactions, where all reactant atoms are incorporated into the single product, have a 100% atom economy, while substitution and elimination reactions produce byproducts and thus have lower atom economies. savemyexams.com

When comparing synthetic routes, such as the traditional multi-step synthesis of ibuprofen (B1674241) versus a modern, greener three-step process, the route with higher atom economy is preferable as it minimizes waste. greenchemistry-toolkit.orgchegg.com For the synthesis of this compound, catalytic routes like palladium-catalyzed carbonylative cross-coupling are designed to be more atom-economical than classical condensation reactions that may use stoichiometric bases and produce salt byproducts.

Table 1: Comparison of Atom Economy for Hypothetical Synthetic Routes

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Claisen-type Condensation | Methyl 2-methoxybenzoate, Acetonitrile, Sodium ethoxide | This compound sodium salt | Ethanol (B145695) | < 100% |

| Palladium-Catalyzed Coupling | 2-Iodoanisole, Trimethylsilylacetonitrile, CO | This compound | Silyl-iodide, Pd/Cu salts | < 100% (but catalytic) |

| Copper-Catalyzed Oxidation | 2-Methoxybenzyl alcohol, Acetonitrile, O₂ | This compound | H₂O | High (approaching 100%) |

Reduced Solvent Usage and Solvent-Free Reactions

Microwave-assisted organic synthesis (MAOS) is a key technology for reducing solvent use and accelerating reaction times. oatext.com The direct heating of reactants by microwave irradiation often leads to faster, cleaner, and more efficient reactions. oatext.com For example, microwave irradiation has been used to promote the synthesis of various heterocyclic compounds, sometimes in solvent-free conditions, in minutes rather than hours. beilstein-journals.orgdovepress.comnih.gov The Claisen condensation, a potential route to this compound, has been significantly optimized by switching to a continuous flow reactor and changing the solvent, reducing reaction time from 20 hours to just 2 minutes. celonpharma.com The choice of solvent can also dramatically impact reaction yield; for instance, some condensation reactions show significantly different outcomes in polar versus non-polar solvents. acs.orgwikipedia.org

Table 2: Impact of Reaction Conditions on Synthesis Efficiency

| Synthetic Method | Conditions | Key Improvement | Reference |

| Claisen Condensation | Continuous Flow Reactor | Reaction time reduced from 20h to 2 min | celonpharma.com |

| Heterocycle Synthesis | Microwave Irradiation (Solvent-Free) | Rapid, efficient, eco-friendly | oatext.com |

| Oxidative Coupling | Polar Aprotic Solvent | Higher solubility of base, improved yield | acs.org |

| General Synthesis | Microwave-Assisted | Drastically reduced reaction times | beilstein-journals.org |

Waste Reduction Strategies

A primary goal of green chemistry is the prevention of waste at its source. solubilityofthings.com This involves designing synthetic routes that minimize byproducts, using catalytic rather than stoichiometric reagents, and recycling materials where possible. solubilityofthings.comechemi.com

Key strategies for waste reduction include:

Catalysis: Using small, catalytic amounts of a substance to perform a reaction multiple times is superior to using stoichiometric reagents that are consumed in the reaction and become waste. Both homogeneous and heterogeneous catalysts enable this, with heterogeneous catalysts offering the added benefit of easier recycling. solubilityofthings.comnumberanalytics.com

Process Design: Innovating chemical processes to maximize yield and minimize byproduct formation is crucial. solubilityofthings.com This can involve optimizing temperature, pressure, and reactant concentrations.

Solvent and Catalyst Recycling: Recovering and reusing solvents and catalysts significantly reduces waste and material costs. Technologies like distillation and filtration are commonly employed for this purpose. solubilityofthings.comnumberanalytics.com

Renewable Feedstocks: Utilizing raw materials from renewable sources can lead to greener synthesis pathways. jocpr.com

Reactivity and Chemical Transformations of 2 Methoxybenzoylacetonitrile

Reactions Involving the Active Methylene (B1212753) Group

The methylene group (-CH2-) in 2-Methoxybenzoylacetonitrile is flanked by two electron-withdrawing groups (the 2-methoxybenzoyl and the nitrile groups), which significantly increases the acidity of its protons. psgcas.ac.in This makes it an "active methylene" compound, readily participating in reactions that involve the formation of a carbanion. psgcas.ac.in This reactivity is fundamental to its role as a building block in organic synthesis.

Knoevenagel Condensation Reactions (e.g., with N,N'-Diphenylformamidine)

A key reaction involving the active methylene group is the Knoevenagel condensation. This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone. A notable example is the reaction of this compound with N,N'-Diphenylformamidine. rsc.org This condensation serves to homologate the β-ketonitrile, creating an enaminone intermediate, specifically 2-(3-methoxybenzoyl)-3-(phenylamino)prop-2-enenitrile. rsc.orgresearchgate.net Such intermediates are highly valuable as they are primed for subsequent cyclization reactions to form various heterocyclic systems. rsc.org In one documented synthesis, this reaction was effectively carried out in xylenes (B1142099) at 180 °C under microwave irradiation, yielding the enaminone product in 74% yield. rsc.org

Reactions with Electrophiles

As a potent nucleophile (once deprotonated), the active methylene group of this compound readily reacts with a wide range of electrophiles. masterorganicchemistry.combyjus.com Electrophiles are electron-deficient species that accept an electron pair to form a new covalent bond. saskoer.casavemyexams.com While specific documented examples for this compound are specialized, active methylene compounds in general undergo crucial reactions such as alkylation and acylation. organic-chemistry.orgrsc.orgnih.gov For instance, acylation can be achieved by reacting the corresponding enolate with acyl chlorides, and alkylation can occur with alkyl halides. These reactions attach new carbon-based groups to the α-carbon, further demonstrating the compound's utility in building more complex molecular architectures.

Application in Heterocyclic Compound Synthesis

Perhaps the most significant application of this compound is as a starting material for the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents. nih.govmdpi.comresearchgate.net Its bifunctional nature—possessing both a ketone and a nitrile group—makes it an ideal precursor for forming ring systems.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a prominent class of compounds synthesized from β-ketonitriles like this compound. mdpi.com These derivatives are of great interest in medicinal chemistry. nih.govmdpi.com

Cyclocondensation with Hydrazines and Related Precursors

The most direct and common method for synthesizing pyrazole rings from this compound is through cyclocondensation with hydrazine (B178648) or its derivatives. mdpi.comchim.it This reaction is a cornerstone of pyrazole synthesis, often referred to as the Knorr synthesis. beilstein-journals.org The process begins with a nucleophilic attack by one of the hydrazine's nitrogen atoms on the electrophilic carbonyl carbon of the β-ketonitrile. chim.it This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon, ultimately leading to the formation of the stable, aromatic pyrazole ring after dehydration. chim.it A variety of substituted hydrazines can be used, which allows for the introduction of different functional groups onto the pyrazole's nitrogen atom. google.com

Microwave-Assisted Synthesis Protocols

Formation of Aminopyrazoles

A specific and highly useful outcome of the cyclocondensation reaction between a β-ketonitrile and hydrazine is the formation of 5-aminopyrazoles. chim.itclockss.org When this compound reacts with a hydrazine precursor, the resulting structure is typically a 5-amino-4-(2-methoxybenzoyl)pyrazole derivative. googleapis.com For example, the reaction of an enaminone intermediate (derived from this compound) with 4-fluorophenylhydrazine hydrochloride in ethanol (B145695) under microwave irradiation yields 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl ketone. researchgate.net This aminopyrazole scaffold is a key component in the synthesis of various biologically active molecules. nih.gov

The following table summarizes the synthesis of a specific aminopyrazole derivative starting from this compound, highlighting the intermediates and final product.

| Starting Material | Intermediate | Reagents for Cyclization | Final Product | Reference |

| This compound | 2-(3-methoxybenzoyl)-3-(phenylamino)prop-2-enenitrile | 4-Fluorophenylhydrazine hydrochloride, Ethanol | 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl ketone | researchgate.net |

Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. derpharmachemica.comscirp.orgresearchgate.net The synthesis of these derivatives often involves the cyclocondensation of a pyrimidine (B1678525) precursor with a suitable three-carbon synthon.

The reaction of this compound with substituted 6-aminouracil (B15529) derivatives provides a direct route to pyrido[2,3-d]pyrimidine scaffolds. derpharmachemica.comresearchgate.net This transformation typically proceeds through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile (B47326) (or a derivative like this compound), and a 6-aminouracil. scirp.orgscirp.org The reaction mechanism is believed to involve an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 6-aminouracil, and subsequent intramolecular cyclization and aromatization to yield the final pyrido[2,3-d]pyrimidine product. scirp.org

Several synthetic strategies have been developed to improve the efficiency and environmental friendliness of this reaction. These include the use of microwave irradiation and catalysis with agents like diammonium hydrogen phosphate (B84403) (DAHP) in aqueous media or bismuth(III) triflate in ethanol. scirp.orgscirp.org These methods often result in high yields and simplified work-up procedures. scirp.org

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4(6)-aminouracil, malononitrile, aromatic aldehydes | Microwave irradiation | 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives | 82-95 | scirp.org |

| 4(6)-aminouracil, malononitrile, aromatic aldehydes | DAHP, aqueous media, reflux | 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives | High | scirp.org |

| 6-amino-1,3-dimethyluracil, aromatic aldehydes, malononitrile | Bi(OTf)3, ethanol, 80°C | 7-amino-5-(substitue-phenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives | High | scirp.org |

Synthesis of Pyrazolopyrimidinone (B8486647) Derivatives

The versatility of this compound extends to the synthesis of other fused heterocyclic systems, such as pyrazolopyrimidinone derivatives. These compounds are also of interest in medicinal chemistry. The synthesis can be achieved through multi-step reactions involving the initial formation of a pyrazole ring followed by annulation of the pyrimidinone ring.

Cascade Reactions for Dihydrofurofurans and Functionalized Furans

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies that involve at least two consecutive reactions where each subsequent step is a consequence of the functionality formed in the previous one. wikipedia.org These reactions are atom-economical and reduce waste by minimizing the need for intermediate purification steps. wikipedia.org

While direct evidence for the use of this compound in cascade reactions to form dihydrofurofurans is not extensively detailed in the provided results, the synthesis of functionalized furans often involves cascade or one-pot procedures. rsc.orgorganic-chemistry.orgorganic-chemistry.orgrsc.org For instance, the synthesis of highly functionalized furans can be achieved from donor-acceptor cyclopropanes through a base-mediated ring expansion, which is a type of cascade reaction. rsc.org Another approach involves the copper-catalyzed reaction of terminal alkynes with 1,2-diketones, proceeding through a 1,3-diyne intermediate. rsc.org The principles of these cascade reactions, which often involve Michael additions and subsequent cyclizations, are applicable to substrates like this compound. sioc-journal.cn

Potential as a C2 Synthon in [3+2] Cycloaddition Reactions

In the realm of cycloaddition reactions, a synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. A C2 synthon provides a two-carbon fragment to the newly formed ring. nih.gov [3+2] cycloaddition reactions are powerful tools for constructing five-membered rings. uchicago.edumdpi.com

While the direct participation of this compound as a C2 synthon in a [3+2] cycloaddition is not explicitly described, its structural components suggest this potential. The activated double bond in a Knoevenagel condensation product derived from this compound could potentially act as a dipolarophile in a [3+2] cycloaddition with a 1,3-dipole. The investigation into phosphine-catalyzed [3+2] cycloaddition reactions of allenoates has shown that the generation of a 1,3-dipole is a key step, which then reacts with an electron-deficient alkene. nih.gov This mechanistic understanding provides a framework for exploring the potential of this compound derivatives in similar cycloadditions.

Derivatization for Analog Development

The core structure of this compound can be readily modified to generate a library of analogs for various applications, including medicinal chemistry and materials science. Derivatization can be achieved by targeting the different reactive sites within the molecule. For example, the active methylene group can be alkylated or acylated. The carbonyl group can undergo condensation reactions, and the nitrile group can be hydrolyzed or reduced. The aromatic ring can also be further substituted. This derivatization is a common strategy in drug discovery to optimize the biological activity of a lead compound.

Structural Elucidation and Spectroscopic Characterization of 2 Methoxybenzoylacetonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and chemical environment of individual atoms, ultimately leading to a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

For 2-Methoxybenzoylacetonitrile, the ¹H NMR spectrum provides key signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂) group protons, and the methoxy (B1213986) (-OCH₃) group protons. Although a complete, high-resolution spectrum is not widely published, partial data from a patent provides insight into the aromatic region. google.com In a spectrum recorded in deuterated chloroform (CDCl₃), complex multiplets are observed between δ 7.33 and 7.59 ppm, with a distinct downfield signal, a doublet of doublets, appearing at δ 8.19 ppm. google.com This downfield shift is characteristic of a proton on an aromatic ring that is influenced by the electron-withdrawing benzoyl group. The methoxy and methylene protons would be expected to appear further upfield.

Table 1: Partial ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.19 | dd | Aromatic H |

| 7.33 - 7.59 | m | Aromatic H |

Source: CDCl₃, 60 MHz google.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom typically produces a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, carbonyl, alkyl).

The ¹³C NMR spectrum of this compound features signals for the carbonyl carbon, the aromatic carbons, the nitrile carbon, the methylene carbon, and the methoxy carbon. Patent literature reports several key resonances, including a signal at δ 179.9 ppm, which is characteristic of a carbonyl carbon. google.com Signals for the aromatic carbons are observed between δ 114.1 and 135.2 ppm. google.com The spectrum also shows signals assigned to the nitrile carbon (δ 114.1 ppm), the methylene carbon (δ 31.4 ppm), and the carbon of the methoxy group. google.com This data collectively supports the proposed carbon framework of the molecule.

Table 2: Partial ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

|---|---|

| 179.9 | Carbonyl (C=O) |

| 135.2 | Aromatic (CH) |

| 131.2 | Aromatic (CH) |

| 128.8 | Aromatic (CH) |

| 128.4 | Aromatic (Quaternary) |

| 114.1 | Nitrile (CN) |

| 31.4 | Methylene (CH₂) |

Source: CDCl₃, 50 MHz google.com (Note: Original data notation for multiplicity has been interpreted to standard convention.)

While one-dimensional NMR provides information about individual atoms, two-dimensional (2D) NMR experiments reveal correlations between nuclei, establishing the precise connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. google.com For a derivative of this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, confirming their relative positions on the benzene ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond coupling). mdpi.comresearchgate.net It is a highly sensitive method for unambiguously assigning carbon resonances. researchgate.net For this compound, an HSQC spectrum would show a cross-peak between the methylene proton signal and the methylene carbon signal (at δ 31.4 ppm), definitively linking them.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for piecing together the molecular structure by showing correlations between protons and carbons over two or three bonds. mdpi.comresearchgate.net This technique can establish connections between different functional groups. For instance, in this compound, one would expect to see a correlation between the methylene protons and the carbonyl carbon (δ 179.9 ppm), as well as the nitrile carbon (δ 114.1 ppm), confirming the core structure of the molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also be used to deduce its elemental formula and structural components.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org It is widely used to assess the purity of a sample and to confirm the molecular weight of its components. In the synthesis of derivatives of this compound, LC-MS is used to monitor the progress of reactions and to characterize the final products. nih.govgoogle.com The mass spectrometer provides the molecular weight of the target compound, which for this compound (C₁₀H₉NO₂) is 175.18 g/mol . scbt.com For example, in the synthesis of a pyrazole (B372694) derivative, an LC-MS analysis showed a peak with an m/z value of 391.16, corresponding to the protonated molecule [M+H]⁺ of the expected product. google.comgoogle.com

Table 3: Molecular Information for this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

Source: Santa Cruz Biotechnology scbt.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. chemicalbook.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. chemicalbook.com While standard MS might identify a molecule with a nominal mass of 175, HRMS can distinguish it from other molecules that have the same nominal mass but different elemental compositions. For this compound (C₁₀H₉NO₂), the calculated exact mass is 175.06333 Da. An HRMS measurement confirming this value would provide strong evidence for the C₁₀H₉NO₂ formula, thereby validating the identity of the compound.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. This technique provides precise coordinates for each atom in the crystal lattice, allowing for the detailed calculation of bond lengths, bond angles, and torsion angles, which together define the molecule's conformation.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded. This diffraction pattern contains the information required to map the electron density within the crystal and, consequently, the positions of the atoms.

While a specific crystal structure for this compound is not publicly available, analysis of closely related derivatives provides significant insight into the expected structural features. For instance, the crystal structure of 4-Methoxy-2-nitrobenzonitrile has been determined, offering a model for the arrangement of methoxy and nitrile groups on a benzene ring. researchgate.net In a typical SCXRD experiment, data is collected on a diffractometer, and the resulting data is processed to solve and refine the crystal structure. iucr.org

The crystallographic data for a representative derivative, 4-Methoxy-2-nitrobenzonitrile, illustrates the type of information obtained from such studies. researchgate.net

Interactive Data Table: Crystallographic Data for 4-Methoxy-2-nitrobenzonitrile

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₆N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9138(4) |

| b (Å) | 14.8687(7) |

| c (Å) | 7.0253(3) |

| β (°) | 107.031(2) |

| Volume (ų) | 789.59(6) |

Note: This data is for 4-Methoxy-2-nitrobenzonitrile, a related derivative, and is presented to illustrate the outputs of a single-crystal X-ray diffraction study. researchgate.net

The data from SCXRD allows for a detailed analysis of the molecule's conformation—the spatial arrangement of its atoms. For aromatic systems like this compound derivatives, this includes the planarity of the benzene ring and the torsion angles describing the orientation of substituent groups (methoxy, benzoyl, and acetonitrile (B52724) moieties). In many benzamide derivatives, the aryl rings are observed to be tilted with respect to each other, a conformation influenced by the crystal packing environment. iucr.orgiucr.org

Beyond the individual molecule, crystallography reveals the intricate network of intermolecular interactions that stabilize the crystal lattice. These non-covalent forces, though weaker than covalent bonds, are critical in determining the physical properties of the material. nih.govnih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. researchgate.netmdpi.comnih.gov By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified. nih.govmdpi.com

Interactive Data Table: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 28.7% | Represents contacts between hydrogen atoms on adjacent molecules, often the most abundant interaction. nih.gov |

| C···H/H···C | 27.1% | van der Waals interactions involving carbon and hydrogen atoms. nih.gov |

| N···H/H···N | 26.4% | Can indicate the presence of weak C-H···N or stronger N-H···N hydrogen bonds. nih.gov |

| O···H/H···O | 3.7% | Typically corresponds to hydrogen bonding interactions involving oxygen atoms. nih.gov |

Note: The percentage contributions are illustrative, based on a representative phthalonitrile derivative, and highlight the types of interactions that stabilize such crystal structures. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups within a molecule. rsc.org These methods probe the vibrational modes of molecular bonds (stretching, bending, etc.), which occur at characteristic frequencies.

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that match its natural vibrational modes, leading to a change in the dipole moment. researchgate.net In Raman spectroscopy, a sample is irradiated with a high-intensity laser, and the inelastically scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule's bonds, with active modes involving a change in polarizability. scribd.com Because their selection rules differ, IR and Raman spectroscopy often provide complementary information. scribd.com

For this compound, vibrational spectroscopy can confirm the presence of its key functional groups. The nitrile group (C≡N) exhibits a sharp, intense stretch in a relatively clean region of the spectrum. The carbonyl group (C=O) of the benzoyl moiety also has a strong, characteristic stretching vibration. The methoxy group (C-O-C) and the aromatic ring (C=C and C-H bonds) give rise to a series of distinct absorptions.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2240 | 2220 - 2240 |

| Carbonyl (C=O) | Stretch | 1680 - 1700 | 1680 - 1700 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | 1450 - 1600 |

| Methoxy (C-O-C) | Asymmetric Stretch | 1230 - 1270 | 1230 - 1270 |

| Methoxy (C-O-C) | Symmetric Stretch | 1020 - 1050 | 1020 - 1050 |

| Aromatic (C-H) | Stretch | 3000 - 3100 | 3000 - 3100 |

Note: Frequencies are approximate ranges based on data for 2-Methoxybenzonitrile, Benzoylacetonitrile (B15868), and general spectroscopic correlation tables. nih.govnih.govchemicalbook.com

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. The wavelength of maximum absorbance (λmax) is related to the energy gap between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its conjugated system, which includes the benzene ring, the carbonyl group, and the nitrile group. The primary transitions of interest are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding). libretexts.org

The π→π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. These are typically high-intensity absorptions. libretexts.org The benzoyl group itself is a strong chromophore. The n→π* transition involves the promotion of an electron from a non-bonding orbital, such as the lone pairs on the carbonyl oxygen, to an antibonding π* orbital. These transitions are generally of much lower intensity than π→π* transitions. masterorganicchemistry.com

Substituents on the benzene ring can significantly influence the λmax values. The methoxy group, being an electron-donating group, typically causes a bathochromic shift (a shift to longer wavelengths) of the benzene ring's absorption bands. ibm.comutoronto.ca

Interactive Data Table: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Description |

|---|---|---|---|

| π→π* | Benzoyl group & conjugated system | 240 - 280 | High-intensity transition involving the aromatic and carbonyl π-systems. researchgate.net |

| n→π* | Carbonyl group (C=O) | 280 - 320 | Low-intensity transition involving the non-bonding electrons on the carbonyl oxygen. masterorganicchemistry.com |

Note: These are predicted absorption ranges based on the analysis of the molecule's chromophores and known spectroscopic rules. masterorganicchemistry.comibm.comutoronto.ca

Computational Chemistry and Molecular Modeling Studies of 2 Methoxybenzoylacetonitrile and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study substituted aromatic compounds, including analogues of 2-Methoxybenzoylacetonitrile, to understand their fundamental properties. researchgate.net

DFT calculations are instrumental in elucidating the electronic landscape of molecules. By calculating frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can gain insights into the molecule's reactivity and electronic properties. nih.govresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov

For instance, in studies of related methoxy-substituted compounds, DFT analyses have been used to map the molecular electrostatic potential (MEP), which reveals the electron density distribution and helps identify regions prone to electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua These analyses provide a comprehensive view of the compound's electronic characteristics, highlighting potential reactivity hotspots. researchgate.net The total interaction energy between molecules can be dissected into components like electrostatic, exchange, repulsion, and orbital interaction energies, providing a detailed understanding of intermolecular forces. frontiersin.orgmdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for an Analogous Methoxy-Substituted Aromatic Compound Note: This table presents generalized data based on findings for analogous compounds, as specific data for this compound was not available in the searched literature.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (Eg) | 4.7 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Electronegativity (χ) | 4.15 eV | Describes the power to attract electrons |

| Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution |

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the investigation of reaction mechanisms and the characterization of transition states. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine activation energy barriers and reaction pathways. mdpi.comresearchgate.net

For example, in cycloaddition reactions involving related heterocyclic compounds, DFT has been used to distinguish between different possible mechanisms, such as concerted or stepwise pathways. pku.edu.cn The theory helps in understanding the regioselectivity and stereoselectivity of reactions by analyzing the molecular orbitals involved. researchgate.net Computational studies on the reactions of methoxy-substituted furans, for instance, have shown that reaction mechanisms can be fundamentally different from what might be initially postulated, often involving zwitterionic intermediates. nih.govresearchgate.net The analysis of transition state structures provides critical information about the geometry and electronic nature of the highest-energy point along the reaction coordinate, offering deep insight into the reaction's feasibility and kinetics. pku.edu.cn

DFT calculations are frequently used to optimize the geometry of molecules and validate their structural stability. nih.gov The method can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data from techniques like X-ray diffraction. nih.gov In studies of complex molecules like 2-methoxy-4,6-diphenylnicotinonitrile, an analogue containing a methoxy (B1213986) group, DFT has been employed to confirm the planarity of aromatic rings and understand the role of intermolecular interactions, such as hydrogen bonds and π–π stacking, in stabilizing the crystal structure. researchgate.netnih.gov The calculated vibrational frequencies from DFT can also be compared with experimental FT-IR and FT-Raman spectra to confirm the proposed structure. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of molecules, which is crucial for understanding their function and interactions. fraserlab.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com QSAR models use physicochemical properties or theoretical molecular descriptors to predict the activity of new or untested compounds. wikipedia.org

This approach is valuable in drug discovery for screening large libraries of compounds and prioritizing them for synthesis and testing. nih.gov For instance, a QSAR modeling approach was successfully used for a series of 2-phenylacrylonitriles, which are structurally related to benzoylacetonitriles, to generate a predictive model for their cytotoxicity against breast cancer cell lines. nih.gov The model helped in understanding the structure-activity information crucial for designing new, more potent analogues and avoiding the synthesis of compounds likely to produce anomalous results in biological assays. nih.gov QSAR models are built by correlating descriptors (e.g., lipophilicity, electronic properties, steric parameters) with a measured biological response, and their predictive power is rigorously validated. jocpr.com

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic distribution and reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describes the size and shape of the molecule |

| Hydrophobic | LogP (Partition coefficient) | Describes the lipophilicity and membrane permeability |

| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity and branching |

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used in drug design to understand and predict ligand-target interactions at the atomic level. mdpi.com Virtual screening employs docking to rapidly assess large libraries of compounds for their potential to bind to a specific biological target.

In studies involving analogues like 2-methoxy-4,6-diphenylnicotinonitrile, molecular docking has been used to investigate interactions with specific protein active sites. researchgate.netnih.gov These studies can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov The results of docking are often evaluated using scoring functions that estimate the binding affinity. nih.gov This information is critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. researchgate.net For example, docking studies on a related compound identified significant interactions with the active site of lipoprotein-associated phospholipase A2, highlighting its inhibitory potential. nih.govresearchgate.net

Prediction of Binding Modes and Affinities with Biological Targets

Computational chemistry and molecular modeling are powerful tools to predict how a molecule like this compound and its analogues might interact with biological targets, such as proteins or enzymes. These in silico methods can forecast the specific orientation and position a molecule adopts when it binds to a target (the binding mode) and estimate the strength of this interaction (the binding affinity). Techniques like molecular docking, molecular dynamics (MD) simulations, and free-energy perturbation (FEP) calculations are commonly employed to gain these insights at a molecular level. nih.govbiorxiv.orgbeilstein-journals.org

Molecular docking algorithms, for instance, can screen large libraries of compounds and predict their binding poses within a protein's active site, ranking them based on scoring functions that estimate binding affinity. beilstein-journals.orgbiointerfaceresearch.com Following docking, MD simulations can provide a more dynamic picture of the ligand-protein complex, allowing for the refinement of binding poses and the calculation of binding free energies through methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.govbiorxiv.org

Despite a thorough search of scientific literature for computational studies focused specifically on this compound and its close analogues, no research detailing the prediction of their binding modes and affinities with specific biological targets could be identified. While numerous studies apply these computational methods to other classes of molecules, such as benzothiazole (B30560) or quinoline (B57606) derivatives, data pertinent to the this compound scaffold is not available in the public domain. biointerfaceresearch.comnih.govresearchgate.net Therefore, it is not possible to provide specific research findings, data tables on binding affinities, or detailed descriptions of interactions with biological targets for this particular compound and its analogues at this time.

Biological Activity and Medicinal Chemistry Applications of 2 Methoxybenzoylacetonitrile Derivatives

Targeted Therapeutic Areas

Derivatives of 2-methoxybenzoylacetonitrile have been investigated for their potential in various therapeutic areas, primarily as anti-inflammatory and anticancer agents. The methoxy-phenyl moiety is a common feature in many biologically active compounds, and its incorporation into the benzoylacetonitrile (B15868) scaffold has led to the development of novel molecules with significant inhibitory and modulatory effects on key biological pathways.

Anti-inflammatory Agents

The anti-inflammatory potential of compounds containing a methoxy-phenyl group has been an area of active research. While direct studies on this compound derivatives as anti-inflammatory agents are not extensively detailed in the provided search results, related structures such as methoxylated chalcones and other methoxy (B1213986) derivatives have shown promise in this area. These compounds often exert their effects by inhibiting key enzymes and pathways involved in the inflammatory response.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade by mediating the production of prostaglandins. stanford.edunih.gov Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Research into various structural classes of selective COX-2 inhibitors has been a significant focus in medicinal chemistry. nih.gov

Studies on methoxylated phenyl-based chalcones have demonstrated their potential as anti-inflammatory agents through the inhibition of COX-2. For instance, certain chalcone derivatives have shown the ability to suppress iNOS and COX-2 enzymes. nih.gov While these are not direct derivatives of this compound, the presence of the methoxy-phenyl group is a key structural feature contributing to their biological activity. Further investigation into this compound derivatives could reveal their potential as selective COX-2 inhibitors.

Anticancer Agents

Derivatives of this compound have emerged as a promising class of compounds in the field of oncology. Their anticancer effects are attributed to their ability to interfere with various cellular processes that are critical for tumor growth and survival. These include the inhibition of key signaling proteins and the modulation of apoptotic pathways.

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.govnih.gov Hsp90 inhibitors are broadly classified based on their binding site on the protein, with most targeting the N-terminal domain. nih.gov While several Hsp90 inhibitors have entered clinical trials, challenges such as drug resistance and toxicity have spurred the development of new chemical entities. nih.gov The potential for this compound derivatives as Hsp90 inhibitors remains an area for future exploration.

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and plays a significant role in cell proliferation, differentiation, and inflammation. researchgate.net The p38α isoform is particularly implicated in various cancers, making it a key therapeutic target. researchgate.net

Recent research has identified novel analogues that demonstrate potent inhibition of p38α MAPK kinase. researchgate.net These derivatives have shown superior inhibitory activity compared to the known inhibitor SB 202190. researchgate.net The table below summarizes the in vitro enzyme assay results for selected potent analogues.

| Compound | p38α MAPK Kinase IC50 (μM) |

|---|---|

| Derivative 6 | 0.18 ± 0.02 |

| Derivative 8a | 0.23 ± 0.05 |

| Derivative 8b | 0.31 ± 0.04 |

| SB 202190 (Reference) | 0.27 ± 0.06 |

Data sourced from a study on novel p38α MAPK kinase inhibitors. researchgate.net

Further investigation into the most potent of these derivatives, 8a, revealed that it induces necrotic and apoptotic effects in late stages and causes cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.net

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov The tumor suppressor protein p53 and the Bcl-2 family of proteins, including the pro-apoptotic Bax and the anti-apoptotic Bcl-2, are key regulators of this process. nih.govmdpi.com

Derivatives of this compound have been shown to induce apoptosis by modulating these key pathways. In studies on p38 MAPK inhibitors, potent analogues significantly increased the levels of Bax and caspase 3, while decreasing the levels of Bcl-2 in MCF-7 cells. researchgate.net This shift in the Bax/Bcl-2 ratio promotes apoptosis.

The table below illustrates the fold change in Bax and Bcl-2 levels in MCF-7 cells treated with these derivatives compared to untreated cells.

| Compound | Bax Fold Increase | Bcl-2 Fold Decrease |

|---|---|---|

| Derivative 6 | ~7.31 | ~1.99 |

| Derivative 8a | ~13.8 | ~3.69 |

| Derivative 8b | ~8.86 | ~2.66 |

Data reflects the modulation of apoptotic proteins in MCF-7 cells. researchgate.net

Furthermore, studies on related compounds like 2-methoxyestradiol have demonstrated the pro-apoptotic role of p53, which can up-regulate Bax and down-regulate Bcl-2, making cancer cells more susceptible to apoptosis. koreascience.kr This highlights a potential mechanism by which this compound derivatives may exert their anticancer effects, leveraging the p53 pathway to induce cell death.

Antiviral Agents (e.g., HIV Inhibition)

No studies were found that specifically investigate the anti-HIV activity of this compound derivatives.

Antidiabetic Agents

There is no available research detailing the evaluation of this compound derivatives for antidiabetic properties.

Structure-Activity Relationship (SAR) Investigations

Without primary biological data, no SAR studies correlating structural modifications of this compound with antiviral, antidiabetic, or NPY receptor antagonist activity can be discussed.

Correlation of Structural Modifications with Biological Potency and Selectivity

This subsection cannot be completed without relevant biological potency and selectivity data.

Lead Compound Optimization and Analog Design

There is no information on lead optimization efforts or the design of analogs based on a this compound lead compound for the specified targets.

Influence of Stereochemistry on Activity

The influence of stereochemistry on the biological activity of this compound derivatives in these contexts has not been reported.

A table of all chemical compounds mentioned in the article is not applicable as no specific derivatives could be discussed.

Pharmacological Evaluation Methodologies

The pharmacological assessment of this compound derivatives involves a tiered approach, beginning with high-throughput in vitro assays to identify initial activity and followed by more complex in vivo models to evaluate efficacy and safety in a physiological context.

In vitro assays are fundamental in the early stages of drug discovery for screening large numbers of compounds and elucidating their biological effects at a cellular or molecular level.

Enzyme Inhibition Assays: These assays are crucial for identifying compounds that can modulate the activity of specific enzymes, which are common drug targets. The process typically involves incubating the enzyme with its substrate and the test compound. The rate of product formation is measured, often spectrophotometrically or fluorometrically, to determine the extent of inhibition. For instance, derivatives can be evaluated for their potential to inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. nih.gov The inhibitory activity is usually expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cell Proliferation and MTT Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. nih.govcosmobio.co.jp Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan. broadpharm.com This formazan is then solubilized, and its concentration is measured by recording the absorbance at approximately 570 nm. nih.gov A decrease in the purple color indicates reduced cell viability, which can suggest cytotoxic or anti-proliferative effects of the tested derivatives. cellbiolabs.com

DPPH Free Radical Scavenging Assay: This assay is a common and straightforward method to evaluate the antioxidant potential of chemical compounds. mdpi.comresearchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that is deep violet in color and shows a strong absorption maximum at 517 nm. nih.gov When DPPH accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, yellow-colored molecule, diphenylpicrylhydrazine. ekb.eg The degree of discoloration, measured by the decrease in absorbance, is proportional to the scavenging activity of the compound. nih.gov

Glucose Uptake Assays: These assays measure the ability of cells to take up glucose from the surrounding environment, a critical process in cellular metabolism. A common method uses a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG). mdpi.comnih.govnih.gov Cells are incubated with the test compound and then with 2-NBDG. The amount of 2-NBDG taken up by the cells can be quantified by measuring the fluorescence intensity using flow cytometry or a fluorescence plate reader. mdpi.com This assay is particularly relevant for screening compounds intended to treat metabolic diseases like diabetes. nih.gov

| Assay Type | Principle | Endpoint Measured | Application for Derivatives |

| Enzyme Inhibition | Measures the ability of a compound to reduce the activity of a specific enzyme. | IC50 value (concentration for 50% inhibition). | Identify potential inhibitors for therapeutic targets (e.g., kinases, phosphatases). |

| MTT Assay | Colorimetric assay based on the reduction of MTT tetrazolium salt to purple formazan by metabolically active cells. nih.gov | Absorbance at ~570 nm, proportional to the number of viable cells. nih.gov | Assess cytotoxicity and anti-proliferative activity against cancer cell lines. |

| DPPH Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical. nih.govekb.eg | Decrease in absorbance at 517 nm as the violet DPPH is reduced to a yellow form. nih.gov | Evaluate antioxidant and radical scavenging properties. |

| Glucose Uptake Assay | Uses a fluorescent glucose analog (e.g., 2-NBDG) to track glucose transport into cells. mdpi.comnih.gov | Fluorescence intensity, proportional to the amount of glucose taken up by cells. | Screen for compounds that can modulate glucose metabolism, relevant for diabetes and cancer. nih.gov |

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to assess their efficacy and safety within a complex biological system.

Anti-inflammatory Animal Models: Various animal models are used to induce and measure inflammation, allowing for the evaluation of a compound's anti-inflammatory potential. ijpras.comnih.gov A common model is the carrageenan-induced paw edema test in rodents. researchgate.net In this model, inflammation is induced by injecting carrageenan into the paw, which leads to measurable swelling (edema). researchgate.net The test compound is administered prior to the carrageenan injection, and its ability to reduce the volume of paw swelling compared to a control group indicates its anti-inflammatory activity. researchgate.net Other models may involve inducing inflammation with agents like lipopolysaccharide (LPS) and measuring the subsequent reduction in inflammatory mediators like interleukin-6. nih.gov

Gastric Safety: For compounds intended for oral administration, particularly those with potential anti-inflammatory activity that may carry a risk of gastrointestinal side effects, gastric safety is a critical evaluation. nih.gov Models often involve inducing gastric lesions in rodents using agents like a combination of HCl/ethanol (B145695) or non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The test compound is administered to assess its potential to either cause or protect against gastric damage. The stomach is then examined for the presence and severity of lesions, and the protective effect can be quantified by measuring the ulcer index. nih.gov

| In Vivo Model | Purpose | Typical Procedure | Key Measurement |

| Carrageenan-Induced Paw Edema | To assess acute anti-inflammatory activity. researchgate.net | A phlogistic agent (carrageenan) is injected into the paw of a rodent to induce localized inflammation and edema. researchgate.net | Reduction in paw volume/swelling compared to a control group. |

| HCl/Ethanol-Induced Gastric Lesions | To evaluate gastric safety and gastroprotective effects. nih.gov | A necrotizing agent (HCl/ethanol) is orally administered to rodents to induce acute gastric mucosal lesions. | Ulcer index, based on the number and severity of visible gastric lesions. |

Mechanism of Action Studies

Understanding how a compound achieves its therapeutic effect is crucial for its development and optimization. Mechanism of action studies delve into the specific molecular and cellular pathways affected by the derivatives.

These studies aim to pinpoint the precise molecular targets and cellular events that are modulated by the this compound derivatives. For example, if a derivative shows anti-inflammatory activity in vivo, further investigations would explore its effect on the expression and release of pro-inflammatory mediators. This can involve treating specific cell types, such as macrophages, with an inflammatory stimulus (like LPS) in the presence or absence of the compound. nih.gov The levels of key inflammatory molecules like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-6), and prostaglandins can then be quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or qPCR (quantitative Polymerase Chain Reaction) to determine if the compound suppresses their production. nih.gov

For derivatives that act by inhibiting a specific enzyme, it is critical to determine their selectivity. High selectivity for the intended target over other related enzymes is desirable to minimize off-target effects and potential toxicity. nih.gov Selectivity is often assessed by performing enzyme inhibition assays against a panel of related enzymes. For example, a derivative identified as a PTP1B inhibitor would also be tested against highly homologous phosphatases, such as T-cell PTPase (TCPTP). nih.gov The ratio of the IC50 values provides a measure of selectivity. A compound that is significantly more potent against the target enzyme compared to related off-targets is considered selective. nih.gov Understanding how the molecule interacts with the amino acids in the enzyme's binding site, often through computational modeling and structural biology studies, can guide the design of derivatives with improved potency and selectivity.

| Parameter | Description | Methodology | Example |

| Potency (IC50) | Concentration of the derivative required to inhibit 50% of the target enzyme's activity. | Enzyme Inhibition Assay | IC50 for Target PTP1B = 0.07 µM |

| Off-Target Activity (IC50) | Concentration of the derivative required to inhibit 50% of a related, non-target enzyme's activity. | Enzyme Inhibition Assay | IC50 for Off-Target TCPTP = 2.24 µM |

| Selectivity Index | The ratio of off-target IC50 to target IC50. A higher value indicates greater selectivity. | Calculation: (IC50 Off-Target) / (IC50 Target) | 2.24 µM / 0.07 µM = 32-fold selectivity for PTP1B |

Q & A

Q. What are the recommended synthetic routes for 2-Methoxybenzoylacetonitrile, and what safety precautions are critical during synthesis?

- Methodological Answer : Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) can predict feasible pathways by leveraging analogous nitrile-containing compounds like 2-(Methoxymethyl)benzonitrile . Key steps may involve methoxy group introduction via nucleophilic substitution or protective group strategies. Safety protocols include using flame-retardant labwear, ensuring ventilation, and avoiding skin contact with reactive intermediates (e.g., cyanide-containing precursors) .

Q. How can researchers characterize this compound to confirm its structural identity and purity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze methoxy proton signals (δ ~3.8–4.0 ppm) and aromatic protons to confirm substitution patterns.

- IR : Identify nitrile stretching vibrations (~2200 cm⁻¹) and carbonyl peaks if present.